5-Phenyloctahydro-1h-4,7-methanoinden-5-yl 4-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Phenyloctahydro-1h-4,7-methanoinden-5-yl 4-nitrobenzoate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a complex molecular structure that includes a phenyl group, an octahydro-1h-4,7-methanoinden core, and a 4-nitrobenzoate ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyloctahydro-1h-4,7-methanoinden-5-yl 4-nitrobenzoate typically involves multiple steps, starting with the preparation of the octahydro-1h-4,7-methanoinden coreThe final step involves esterification with 4-nitrobenzoic acid under acidic conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-Phenyloctahydro-1h-4,7-methanoinden-5-yl 4-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenolic derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like hydroxide ions or amines under basic conditions.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
5-Phenyloctahydro-1h-4,7-methanoinden-5-yl 4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Phenyloctahydro-1h-4,7-methanoinden-5-yl 4-nitrobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenyl group and the octahydro-1h-4,7-methanoinden core contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-Phenyloctahydro-1h-4,7-methanoinden-5-yl 4-nitrobenzoate is unique due to the presence of the nitrobenzoate ester group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
27297-02-5 |
---|---|
Molecular Formula |
C23H23NO4 |
Molecular Weight |
377.4 g/mol |
IUPAC Name |
(8-phenyl-8-tricyclo[5.2.1.02,6]decanyl) 4-nitrobenzoate |
InChI |
InChI=1S/C23H23NO4/c25-22(15-9-11-18(12-10-15)24(26)27)28-23(17-5-2-1-3-6-17)14-16-13-21(23)20-8-4-7-19(16)20/h1-3,5-6,9-12,16,19-21H,4,7-8,13-14H2 |
InChI Key |
NKRYLCNOHSETBE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(C1)C3CC2CC3(C4=CC=CC=C4)OC(=O)C5=CC=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.